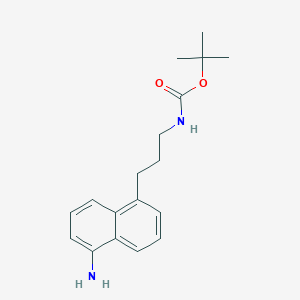

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate

CAS No.: 2397550-95-5

Cat. No.: VC5423541

Molecular Formula: C18H24N2O2

Molecular Weight: 300.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2397550-95-5 |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.402 |

| IUPAC Name | tert-butyl N-[3-(5-aminonaphthalen-1-yl)propyl]carbamate |

| Standard InChI | InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,20,21) |

| Standard InChI Key | VNRDWFHYRKEWSK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate is characterized by a naphthalene ring substituted with an amino group at the 5-position, connected via a three-carbon propyl chain to a tert-butyl carbamate protecting group. The carbamate group () enhances stability during synthetic processes, while the naphthalene system provides aromaticity and π-stacking potential .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 2397550-95-5 | |

| Molecular Formula | ||

| Molecular Weight | 300.4 g/mol | |

| SMILES | CC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N | |

| InChI Key | VNRDWFHYRKEWSK-UHFFFAOYSA-N |

Synthetic Relevance

The compound’s design allows for selective deprotection of the tert-butyl carbamate group under acidic conditions, enabling access to the primary amine intermediate. This feature is critical in multi-step syntheses, particularly for constructing polyfunctional molecules in medicinal chemistry .

Synthesis and Manufacturing

Scalability and Optimization

Challenges in scalability include controlling regioselectivity during naphthalene functionalization and minimizing side reactions during carbamate formation. Optimized procedures recommend:

-

Solvent Choice: Dichloromethane or THF for improved solubility .

-

Temperature Control: 0°C to room temperature to prevent decomposition .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, THF) and chlorinated solvents. Stability studies indicate:

-

Storage: 6 months at -80°C or 1 month at -20°C in anhydrous conditions .

-

Decomposition Risks: Exposure to moisture or strong acids/bases leads to carbamate hydrolysis .

Table 2: Solubility and Storage Guidelines

Spectroscopic Data

-

NMR: Signals corresponding to the tert-butyl group ( 1.46 ppm), naphthalene protons ( 7.2–8.1 ppm), and propyl chain ( 2.2–3.3 ppm) .

-

IR: Stretching vibrations for carbonyl ( ~1700 cm) and amine ( ~3300 cm) groups .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and GPCR-targeted agents, leveraging its aromatic system for target binding . For example, functionalization of the amino group enables conjugation to fluorescent tags for biological imaging .

Material Science

Derivatives of this carbamate have been explored in polymer chemistry, where the naphthalene moiety enhances thermal stability and optical properties .

| Precaution | Recommendation | Source |

|---|---|---|

| Personal Protection | Gloves, goggles, ventilation | |

| First Aid Measures | Rinse skin/eyes with water |

Environmental Impact

No specific ecotoxicity data are available, but analogous carbamates suggest moderate persistence in aquatic systems. Disposal should follow regulations for nitrogen-containing organics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume